2'-Ethoxy-5'-methylacetophenone

Description

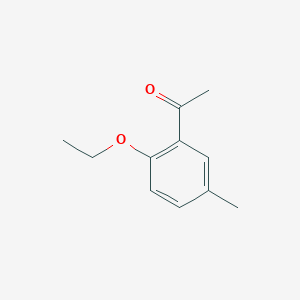

2'-Ethoxy-5'-methylacetophenone is a substituted acetophenone derivative featuring an ethoxy group (-OCH₂CH₃) at the 2' position and a methyl group (-CH₃) at the 5' position of the aromatic ring. This compound has been listed as discontinued by CymitQuimica, suggesting niche or obsolete applications . Its synthesis likely involves etherification or substitution reactions similar to those described for related compounds, such as Claisen-Schmidt condensations or esterifications .

Properties

IUPAC Name |

1-(2-ethoxy-5-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-13-11-6-5-8(2)7-10(11)9(3)12/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMBQKWVUDEEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Ethoxy-5’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of ethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of 2’-Ethoxy-5’-methylacetophenone can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2’-Ethoxy-5’-methylacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2’-Ethoxy-5’-methylacetophenone has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its structural similarity to other bioactive acetophenones.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2’-Ethoxy-5’-methylacetophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The table below compares structural and basic physicochemical properties of 2'-Ethoxy-5'-methylacetophenone with three analogs:

*Calculated based on molecular formula.

Physical and Chemical Properties

- Solubility: The ethoxy group in this compound enhances lipophilicity compared to hydroxy or methoxy analogs, likely reducing water solubility. 2'-Hydroxy-5'-methylacetophenone is sparingly soluble in water but soluble in organic solvents like methanol . 2'-Hydroxy-5'-methoxyacetophenone has moderate solubility in methanol and ethanol .

- Acidity: The hydroxyl group in 2'-Hydroxy-5'-methylacetophenone (pKa ~8–10) makes it more acidic than ethoxy or methoxy derivatives, which lack proton-donating capacity .

- Thermal Stability :

Research Findings

- Synthetic Pathways: 2'-Hydroxy-5'-methylacetophenone is synthesized via Claisen-Schmidt condensation (50.1% yield) and cyclized to 6-methylflavanone (62.3% yield) . Esterification of 2'-hydroxy-5'-methylacetophenone with 4-nitrobenzoyl chloride achieves 98% yield .

- Reactivity Studies: Substituents significantly impact reaction rates. For example, 2'-Hydroxy-5'-methylacetophenone shows distinct pH-dependent kinetics in phenylhydrazine reactions compared to chloro- or cyano-substituted analogs .

- Analytical Data: LC-MS/MS spectra for 2'-Hydroxy-5'-methylacetophenone (negative-ion mode) and NMR data (δ 2.45–2.54 ppm for methyl groups) are available .

Biological Activity

2'-Ethoxy-5'-methylacetophenone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of this compound

Chemical Structure and Properties:

- IUPAC Name: 1-(2-ethoxy-5-methylphenyl)ethanone

- Molecular Formula: C11H14O2

- CAS Number: 857277-13-5

The compound features an ethoxy group at the 2' position and a methyl group at the 5' position on the acetophenone core. This unique structure contributes to its chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction , where ethoxybenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions are carefully controlled to maximize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been studied for its effectiveness against both bacteria and fungi, making it a candidate for further pharmacological exploration.

Table 1: Antimicrobial Activity Data

| Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Bacteria | Staphylococcus aureus | 32 µg/mL | |

| Bacteria | Escherichia coli | 16 µg/mL | |

| Fungi | Candida albicans | 64 µg/mL |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within microbial cells. It may act as an electrophile, facilitating the formation of new chemical bonds with microbial enzymes or receptors, thereby disrupting their normal functions.

Case Studies

Several studies have investigated the biological effects of chalcones and their derivatives, including this compound:

- Antiviral Effects : A study highlighted the antiviral potential of chalcone derivatives, noting that they can inhibit viral enzymes such as lactate dehydrogenase and protein kinases. While specific data on this compound is limited, its structural similarity to other bioactive chalcones suggests potential antiviral activity .

- Antitumor Activity : Research has shown that various chalcones exhibit antiproliferative effects on cancer cell lines. For instance, a recent evaluation of chalcone derivatives found significant cytotoxicity against several cancer types, indicating that further exploration of compounds like this compound could yield promising results in cancer therapy .

Comparison with Related Compounds

Table 2: Comparison with Similar Chalcones

| Compound Name | Antimicrobial Activity | Antitumor Activity |

|---|---|---|

| 2'-Hydroxy-5'-methylacetophenone | Moderate | Low |

| 2'-Methoxy-5'-methylacetophenone | High | Moderate |

| This compound | High | Potentially High |

The presence of both ethoxy and methyl groups in this compound enhances its solubility and reactivity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.